Natriumthiocyanat

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

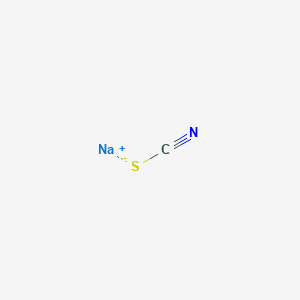

Thiocyanate sodium, also known as sodium thiocyanate, is a chemical compound with the formula NaSCN. This colorless deliquescent salt is one of the main sources of the thiocyanate anion. It is widely used in various industrial applications, including the synthesis of pharmaceuticals and specialty chemicals .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Thiocyanate sodium exerts its effects through various mechanisms:

Inhibition of Thyroid Sodium-Iodide Symporter: Thiocyanate sodium is a potent competitive inhibitor of the thyroid sodium-iodide symporter, decreasing iodide transport into the thyroid follicular cell and subsequently reducing the amount of thyroxine produced by the thyroid gland.

Biosynthesis of Hypothiocyanite: It is an important part of the biosynthesis of hypothiocyanite by lactoperoxidase, which is crucial for the human host defense system.

Safety and Hazards

Inhalation of sodium thiocyanate vapor causes irritation of the nose and throat. Ingestion of large doses causes vomiting, extreme cerebral excitement, convulsions, and death in 10-48 hrs. Chronic poisoning can cause flu-like symptoms, skin rashes, weakness, fatigue, vertigo, nausea, vomiting, diarrhea, and confusion .

Zukünftige Richtungen

The global Sodium Thiocyanate market stood at approximately 950 thousand tonnes in 2022 and is anticipated to grow at a CAGR of 5.50% during the forecast period until 2032 . Sodium thiocyanate, a versatile compound with wide-ranging applications, plays pivotal roles across diverse industries such as textiles, agriculture, metal and steel production, and construction .

Biochemische Analyse

Biochemical Properties

Sodium thiocyanate plays a significant role in biochemical reactions. It interacts with various enzymes and proteins. For instance, it acts as a non-competitive inhibitor to block a variety of enzymatic reactions . Sodium thiocyanate can also be used by thiocyanate-degrading microorganisms in an autotrophic manner for energy, while other biodegrading microorganisms use thiocyanate as a carbon or nitrogen source .

Cellular Effects

The effects of Sodium thiocyanate on cells and cellular processes are diverse. It influences cell function by interacting with various cell signaling pathways, gene expression, and cellular metabolism . For example, it can act as a potent competitive inhibitor of the thyroid sodium-iodide symporter .

Molecular Mechanism

Sodium thiocyanate exerts its effects at the molecular level through various mechanisms. It can bind to biomolecules, inhibit or activate enzymes, and induce changes in gene expression . For instance, it can form hypothiocyanous acid when protonated, which is a bactericidal oxidative species involved in the regulation of commensal and pathogenic microflora .

Dosage Effects in Animal Models

The effects of Sodium thiocyanate can vary with different dosages in animal models. While specific threshold effects, toxic effects, or adverse effects at high doses have not been extensively studied, it is known that Sodium thiocyanate has been used in the treatment of hypertension in the early 20th century, but is no longer used due to associated toxicity .

Metabolic Pathways

Sodium thiocyanate is involved in various metabolic pathways. It interacts with enzymes and cofactors and can affect metabolic flux or metabolite levels . For instance, thiocyanate-degrading microorganisms degrade thiocyanate in an autotrophic manner for energy .

Transport and Distribution

It is known that Sodium thiocyanate is soluble in water, which may facilitate its distribution within the body .

Subcellular Localization

It is known that Sodium thiocyanate can interact with various subcellular structures, such as enzymes, to exert its effects .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Thiocyanate sodium is typically synthesized through the reaction of cyanide salts, such as sodium cyanide, with elemental sulfur or thiocyanate salts. This process involves heating sodium cyanide in the presence of sulfur at high temperatures, facilitating the formation of thiocyanate anions . Another method involves the reaction of ammonium thiocyanate with sodium hydroxide .

Industrial Production Methods

In industrial settings, thiocyanate sodium is produced by reacting sodium cyanide with elemental sulfur. The reaction is carried out at elevated temperatures to ensure complete conversion of cyanide to thiocyanate .

Analyse Chemischer Reaktionen

Types of Reactions

Thiocyanate sodium undergoes various chemical reactions, including:

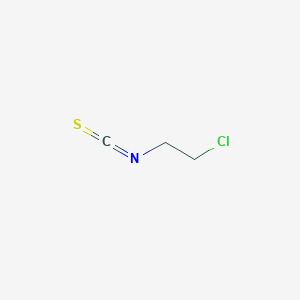

Substitution: It is commonly used to convert alkyl halides into the corresponding alkylthiocyanates.

Common Reagents and Conditions

Oxidation: Nitric acid is a common reagent used for the oxidation of thiocyanate sodium.

Substitution: Alkyl halides and phase-transfer catalysts are used in substitution reactions.

Major Products

Oxidation: Sulfuric acid, hydrogen cyanide, sulfur dicyanide, and nitrous acid.

Substitution: Alkylthiocyanates.

Vergleich Mit ähnlichen Verbindungen

Thiocyanate sodium is similar to other thiocyanate salts, such as:

Potassium Thiocyanate: Has twice the solubility in water compared to thiocyanate sodium.

Ammonium Thiocyanate: Used in similar applications as thiocyanate sodium.

Silver Thiocyanate: Used in substitution reactions where the precipitation of insoluble silver halides helps simplify workup.

Thiocyanate sodium is unique due to its high solubility in water and its versatility in various chemical reactions and industrial applications .

Eigenschaften

| { "Design of Synthesis Pathway": "Sodium thiocyanate can be synthesized by reacting sodium cyanide with elemental sulfur. This reaction produces sodium thiocyanate as well as sodium polysulfides as byproducts.", "Starting Materials": [ "Sodium cyanide", "Elemental sulfur" ], "Reaction": [ "Add sodium cyanide to a reaction vessel", "Add elemental sulfur to the reaction vessel", "Heat the mixture to approximately 600-700°C", "Allow the reaction to proceed for several hours", "Cool the reaction mixture", "Add water to the reaction mixture to dissolve the sodium thiocyanate", "Filter the mixture to remove any remaining solids", "Crystallize the sodium thiocyanate from the solution" ] } | |

CAS-Nummer |

540-72-7 |

Molekularformel |

CHNNaS |

Molekulargewicht |

82.08 g/mol |

IUPAC-Name |

sodium;thiocyanate |

InChI |

InChI=1S/CHNS.Na/c2-1-3;/h3H; |

InChI-Schlüssel |

UCPNVURWWCDTEA-UHFFFAOYSA-N |

Isomerische SMILES |

C(#N)[S-].[Na+] |

SMILES |

C(#N)[S-].[Na+] |

Kanonische SMILES |

C(#N)S.[Na] |

Dichte |

greater than 1 at 68 °F (USCG, 1999) 1.7 g/cm³ |

melting_point |

572 °F (USCG, 1999) ~300 °C |

Andere CAS-Nummern |

540-72-7 |

Physikalische Beschreibung |

Sodium thiocyanate is an odorless white solid. Sinks and mixes with water. (USCG, 1999) Sodium thiocyanate solution (56% or less) is an odorless clear to pale yellow liquid. (USCG, 1999) Pellets or Large Crystals; Other Solid; Liquid; Dry Powder Colorless or white deliquescent solid; [Merck Index] Colorless odorless solid; [Aldrich MSDS] COLOURLESS HYGROSCOPIC CRYSTALS OR WHITE POWDER. |

Piktogramme |

Corrosive; Irritant |

Löslichkeit |

Solubility in water, g/100ml at 21 °C: 139 |

Synonyme |

NaSCN sodium thiocyanate sodium thiocyanate dihydrate sodium thiocyanate tetrahydrate |

Dampfdruck |

0.00000004 [mmHg] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[2-[4-[alpha-Imino-2-(methylthio)benzyl]piperazino]ethyl]-6-chloroindoline-2-one](/img/structure/B147803.png)